"Benzyl isoamyl ether" chemical and physical properties
"Benzyl isoamyl ether" chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl Isoamyl Ether. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support advanced applications.
Chemical and Physical Properties
Benzyl isoamyl ether is a colorless liquid with a characteristic floral, fruity odor.[1] It is practically insoluble in water but soluble in alcohol and other organic solvents.[1][2] Key identifying information and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(benzyloxy)-3-methylbutane |
| Synonyms | Benzyl isopentyl ether, Isoamyl benzyl ether, ((3-Methylbutoxy)methyl)benzene |
| CAS Number | 122-73-6[2][3] |
| Molecular Formula | C₁₂H₁₈O[2][3] |
| Molecular Weight | 178.27 g/mol [2][3] |
| InChI Key | RXXCIBALSKQCAE-UHFFFAOYSA-N[2] |
| SMILES | CC(C)CCOCC1=CC=CC=C1[2] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 236 °C | [4] |
| Density | 0.91 g/cm³ | [4] |
| Refractive Index | 1.48 | [4] |
| Flash Point | 110 °C | [4] |
| Solubility | Insoluble in water; soluble in alcohol | [2] |
Experimental Protocols
Synthesis via Williamson Ether Synthesis
Benzyl isoamyl ether is synthesized via the Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][5][6] In this specific synthesis, sodium isoamyloxide is reacted with benzyl chloride.
Reaction:
Proposed Experimental Protocol:
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Preparation of Sodium Isoamyloxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1 mole of sodium metal to 250 mL of anhydrous isoamyl alcohol. The reaction is exothermic and will produce hydrogen gas. The mixture should be stirred until all the sodium has reacted.
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Reaction with Benzyl Chloride: Once the sodium isoamyloxide solution has cooled to room temperature, slowly add 1 mole of benzyl chloride via the dropping funnel with continuous stirring.
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Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
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Work-up: After cooling, pour the reaction mixture into a separatory funnel containing 500 mL of water. The benzyl isoamyl ether will separate as an oily layer.
-
Extraction: Extract the aqueous layer with two 100 mL portions of diethyl ether. Combine the organic layers.
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Washing: Wash the combined organic layers with a 5% sodium hydroxide solution to remove any unreacted benzyl chloride, followed by washing with distilled water until the washings are neutral.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation. The crude benzyl isoamyl ether is then purified by vacuum distillation.
Spectroscopic Characterization
The identity and purity of the synthesized benzyl isoamyl ether can be confirmed using various spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl and isoamyl groups, the methine proton of the isoamyl group, and the methyl protons of the isoamyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzyl -CH₂- | ~4.5 | ~70 |
| Isoamyl -O-CH₂- | ~3.4 | ~68 |
| Isoamyl -CH₂- | ~1.6 | ~38 |
| Isoamyl -CH- | ~1.7 | ~25 |
| Isoamyl -CH₃ | ~0.9 | ~22 |
| Aromatic C-H | ~7.3 | ~127-128 |
| Aromatic C (quaternary) | - | ~138 |
Note: These are predicted values and may vary slightly depending on the solvent and instrument used.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of benzyl isoamyl ether will exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and aliphatic C-H bonds.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3050-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic |
| 1495, 1450 | C=C stretch | Aromatic Ring |
| 1100-1000 | C-O stretch | Ether |
| 740, 700 | C-H bend | Aromatic (monosubstituted) |
2.2.3. Mass Spectrometry (MS)
The mass spectrum of benzyl isoamyl ether will show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern will include characteristic peaks resulting from the cleavage of the ether bond and fragmentation of the benzyl and isoamyl groups. A prominent peak is expected at m/z = 91, corresponding to the stable tropylium cation (C₇H₇⁺).[2][7]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the Williamson ether synthesis of benzyl isoamyl ether.
Caption: Williamson Ether Synthesis of Benzyl Isoamyl Ether.
Logical Relationship of Characterization Techniques
This diagram shows the logical flow of characterizing the synthesized product.
Caption: Workflow for Product Characterization.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Isoamyl benzyl ether | C12H18O | CID 31227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. Benzyl Isoamyl Ether | 122-73-6 | TCI AMERICA [tcichemicals.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]

Figure 1. Chemical Structure of Benzyl Isoamyl Ether with Atom Numbering for NMR Assignments.
